1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA
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Overview
Description
1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and morpholine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamothioyl group can be hydrolyzed to yield the corresponding amine and thiol
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other benzamide derivatives, 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is unique due to its combination of functional groups. Similar compounds include:
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide These compounds share structural similarities but differ in their specific functional groups and resulting properties .
Properties
Molecular Formula |
C19H19ClN4O4S |
---|---|
Molecular Weight |
434.9g/mol |
IUPAC Name |
4-chloro-N-[(2-methyl-5-morpholin-4-yl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-12-10-17(24(26)27)16(23-6-8-28-9-7-23)11-15(12)21-19(29)22-18(25)13-2-4-14(20)5-3-13/h2-5,10-11H,6-9H2,1H3,(H2,21,22,25,29) |
InChI Key |
NABDEIYGHUFNNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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